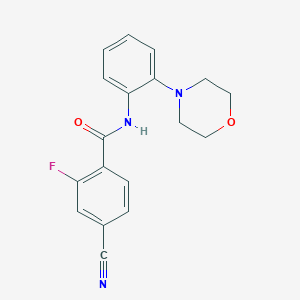
N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide, also known as BMF-218, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound was initially synthesized as a part of a drug discovery program aimed at developing novel inhibitors of protein kinase CK2, an enzyme that has been implicated in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair.
Mécanisme D'action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This enzyme plays a critical role in regulating several cellular processes, including cell proliferation and apoptosis, and has been shown to be overexpressed in many types of cancer. By inhibiting CK2, this compound may disrupt the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of DNA repair mechanisms. In addition, the compound has been shown to modulate the activity of several signaling pathways that are critical for cancer cell growth and survival, including the PI3K/Akt and MAPK/ERK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide is its potent antitumor activity, which makes it a promising candidate for cancer therapy. In addition, the compound has been shown to be relatively selective for CK2, which could reduce the potential for off-target effects. However, the moderate yield of the synthesis and the limited availability of the compound could be a limitation for some experiments.
Orientations Futures
Several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide have been proposed, including the development of more efficient synthesis methods, the evaluation of the compound's activity in animal models of cancer, and the identification of biomarkers that could predict response to treatment. In addition, the potential use of this compound in combination with other agents, such as immunotherapies, is an area of active investigation. Finally, the development of more potent and selective inhibitors of CK2 could lead to the discovery of novel cancer therapies.
Méthodes De Synthèse
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide involves several steps, including the reaction of 2-amino-5-bromo-6-methylpyridine with 2-chloro-4-cyano-5-fluorobenzamide in the presence of a base, followed by purification and characterization of the resulting product. The overall yield of the synthesis is moderate, and several modifications to the procedure have been reported to improve the efficiency of the reaction.
Applications De Recherche Scientifique
N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that the compound has potent antitumor activity against a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, suggesting that it could be used in combination with other agents to improve cancer treatment outcomes.
Propriétés
Formule moléculaire |
C14H9BrFN3O |
|---|---|
Poids moléculaire |
334.14 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C14H9BrFN3O/c1-8-11(15)4-5-13(18-8)19-14(20)10-3-2-9(7-17)6-12(10)16/h2-6H,1H3,(H,18,19,20) |
Clé InChI |
OIFUWVJSAVAAAO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=C(C=C(C=C2)C#N)F)Br |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)C2=C(C=C(C=C2)C#N)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250641.png)
![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250642.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250644.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B250655.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)







